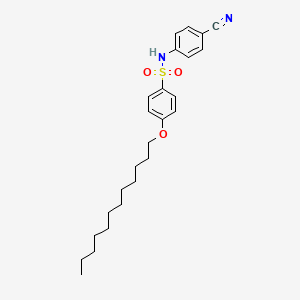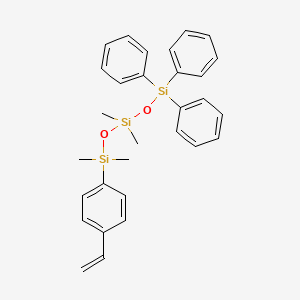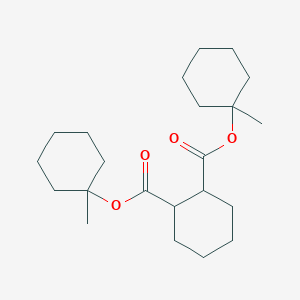
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple cyclohexane rings and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 1-methylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: 1-methylcyclohexanol.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Studied for its potential as a non-phthalate plasticizer, reducing the risk of endocrine disruption.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Mecanismo De Acción
The mechanism of action of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity and durability .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate: Another non-phthalate plasticizer with similar applications.
Diisononyl cyclohexane-1,2-dicarboxylate: Used as a plasticizer in sensitive applications such as medical devices and toys.
Uniqueness
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of flexibility and durability. Its use as a non-phthalate plasticizer makes it a safer alternative to traditional phthalate-based plasticizers .
Propiedades
Número CAS |
115702-68-6 |
|---|---|
Fórmula molecular |
C22H36O4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H36O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h17-18H,3-16H2,1-2H3 |
Clave InChI |
NIEGHGYTKWFAEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)OC(=O)C2CCCCC2C(=O)OC3(CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
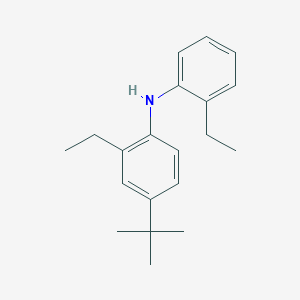
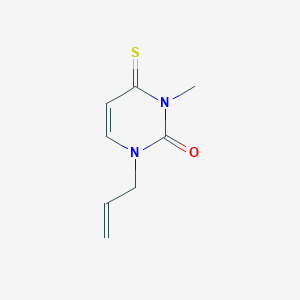
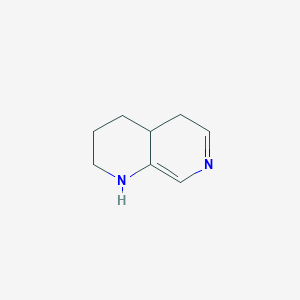
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
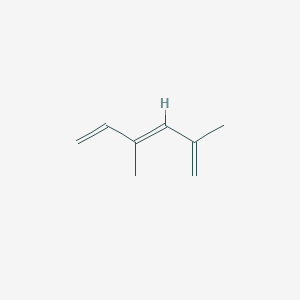
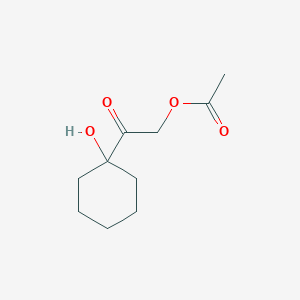
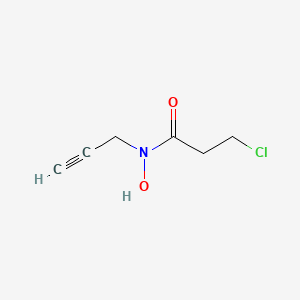
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
